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molecular formula C7H5ClN2O2 B1428503 8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one CAS No. 1198154-62-9

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one

Cat. No. B1428503
M. Wt: 184.58 g/mol
InChI Key: UCYJENXXRAZUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394792B2

Procedure details

8-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-one (600 mg, 3.25 mmol) was dissolved in anhydrous tetrahydrofuran (16 ml) under nitrogen atmosphere, and then cooled to 0□. 1.0M Lithium aluminum hydride dissolved in tetrahydrofuran (6.5 ml, 6.50 mmol) was added thereto dropwise, and then stirred for 30 minutes. The reaction temperature was raised to room temperature and stirred for 1 hour. The reaction mixture was cooled to 0□ again, and water (0.26 ml), 10% sodium hydroxide solution (0.52 ml) and water (0.78 ml) were added thereto dropwise in this order, and then stirred vigorously at room temperature for 1 hour. The formed solid was filtered and washed with excess ethyl acetate.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Three
Quantity
0.52 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.78 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[NH:10][C:9](=O)[CH2:8][O:7][C:6]=2[N:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[Cl:1][C:2]1[C:11]2[NH:10][CH2:9][CH2:8][O:7][C:6]=2[N:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=CC=NC=2OCC(NC21)=O
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
6.5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.26 mL
Type
reactant
Smiles
O
Name
Quantity
0.52 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.78 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
dropwise, and then stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0□
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0□ again
STIRRING
Type
STIRRING
Details
dropwise in this order, and then stirred vigorously at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The formed solid was filtered
WASH
Type
WASH
Details
washed with excess ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC=NC=2OCCNC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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